molecular formula C18H16BrNO B4050423 4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

Cat. No.: B4050423
M. Wt: 342.2 g/mol
InChI Key: QTENOYQQWACHHU-UHFFFAOYSA-N
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Description

4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE is a complex organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromophenyl group attached to a cyclopenta[g]quinolin-2-one core, making it a unique and interesting subject for research.

Scientific Research Applications

4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE has several applications in scientific research:

Safety and Hazards

4-(Bromomethyl)-2(1H)-quinolinone, a similar compound, is known to cause severe skin burns and eye damage .

Future Directions

Future research could focus on the synthesis of new quinolinone derivatives and their potential applications in medicinal chemistry . The development of new synthetic methodologies and the exploration of their biological activities could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE typically involves the cyclization of 1-(2-bromophenyl)-2-en-3-amin-1-ones. This reaction is often catalyzed by copper and can tolerate various functional groups, including ester, keto, cyano, and chloro substituents . The reaction conditions usually involve heating the reactants in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinolinone core or other functional groups.

    Substitution: The bromophenyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents on the bromophenyl group.

Mechanism of Action

The mechanism of action for 4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of a cyclopenta ring fused to the quinolinone core

Properties

IUPAC Name

4-(2-bromophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c19-16-7-2-1-6-13(16)14-10-18(21)20-17-9-12-5-3-4-11(12)8-15(14)17/h1-2,6-9,14H,3-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENOYQQWACHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
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4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 3
4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 4
4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 5
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4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE
Reactant of Route 6
4-(2-BROMOPHENYL)-1H,2H,3H,4H,6H,7H,8H-CYCLOPENTA[G]QUINOLIN-2-ONE

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